Tetradecanal

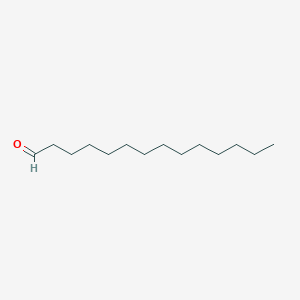

Description

Tetradecanal is a long-chain fatty aldehyde that is tetradecane in which two hydrogens attached to a terminal carbon are replaced by an oxo group. It is found in coriander. It has a role as a bacterial metabolite and a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a tetradecane.

Structure

3D Structure

Properties

IUPAC Name |

tetradecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUFTBALEZWWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021665 | |

| Record name | Myristyl aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid/fatty, orris-like odour | |

| Record name | Tetradecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 °C. @ 24.00 mm Hg | |

| Record name | Tetradecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |

| Record name | Myristaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.825-0.830 | |

| Record name | Myristaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

124-25-4 | |

| Record name | Tetradecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRADECANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AJ2LT15N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetradecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | Tetradecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Tetradecanal in Bacterial Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial bioluminescence is a fascinating biological phenomenon involving the emission of light through a series of enzyme-catalyzed reactions. Central to this process is the long-chain aliphatic aldehyde, tetradecanal, which serves as a key substrate for the luciferase enzyme. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its synthesis, utilization in the light-emitting reaction, and the regulatory mechanisms that govern its availability. We present quantitative data from key studies, detailed experimental protocols for relevant assays, and visual diagrams of the core biochemical pathways to offer a comprehensive resource for professionals in research and drug development.

Introduction

Bioluminescence in bacteria is orchestrated by the lux operon, which encodes the necessary enzymatic machinery for light production. The core reaction is catalyzed by luciferase (encoded by luxA and luxB), a flavin-dependent monooxygenase.[1] This enzyme utilizes reduced flavin mononucleotide (FMNH₂) and molecular oxygen to oxidize a long-chain aliphatic aldehyde, resulting in the emission of blue-green light, typically around 490 nm.[1][2] While several aldehydes can serve as substrates in vitro, extensive evidence points to this compound (also known as myristyl aldehyde) as the primary natural aldehyde used in vivo for this reaction.[3][4][5] The availability of this compound is a critical control point for the intensity and duration of light emission, making its synthesis and regulation a key area of study.

The Core Bioluminescent Reaction

The fundamental chemical transformation in bacterial bioluminescence involves three substrates: reduced flavin mononucleotide (FMNH₂), molecular oxygen (O₂), and a long-chain aliphatic aldehyde. The heterodimeric luciferase enzyme (LuxAB) catalyzes their conversion into oxidized flavin mononucleotide (FMN), the corresponding long-chain carboxylic acid, water, and light.[2]

The reaction proceeds through several key intermediates:

-

Luciferase binds FMNH₂ and reacts with O₂ to form a reactive C4a-peroxyflavin intermediate.[1][6]

-

This intermediate then reacts with this compound to form a C4a-peroxyhemiacetal.[1]

-

The decomposition of this unstable intermediate generates an excited state C4a-hydroxyflavin, which serves as the light emitter.[1][2]

-

As the excited state molecule relaxes to its ground state, it releases a photon of light. The final products are FMN, water, and myristic acid (tetradecanoic acid).[2]

Biosynthesis and Recycling of this compound

The continuous supply of this compound is crucial for sustained luminescence and is managed by a dedicated pathway involving both synthesis and recycling.

De Novo Synthesis via the Fatty Acid Reductase Complex

This compound is synthesized from cellular fatty acid pools by the fatty acid reductase (FAR) complex. This multienzyme complex is encoded by the luxC, luxD, and luxE genes, which are part of the lux operon and are therefore co-induced with luciferase.[2][7] The synthesis is a three-step process:

-

Activation (LuxE): The acyl-ACP synthetase (LuxE) activates a free fatty acid (myristic acid) using ATP to form an acyl-AMP intermediate, which then reacts to form an acyl-thioester.[8]

-

Transfer (LuxD): The acyl-transferase (LuxD) transfers the acyl group.[8]

-

Reduction (LuxC): Finally, the acyl-CoA reductase (LuxC), a 54 kDa polypeptide, reduces the activated fatty acyl substrate to this compound in an NADPH-dependent reaction.[8][9]

The Recycling Pathway

The product of the luciferase reaction, myristic acid, is not a terminal waste product. Evidence from aldehyde mutants of Beneckea harveyi shows that this fatty acid can be efficiently recycled back into this compound.[3][4] This recycling is highly specific to the 14-carbon chain, further supporting this compound's role as the natural substrate.[3][4] This pathway allows the bacteria to sustain high levels of light output without continuously depleting their fatty acid pools.

Quantitative Analysis of Substrate Specificity and Reaction Kinetics

Quantitative studies have been essential in confirming the central role of this compound and understanding the efficiency of the enzymes involved.

Aldehyde and Fatty Acid Specificity

Experiments using aldehyde mutants of B. harveyi, which require an external supply of aldehyde or fatty acid to produce light, have demonstrated a strong preference for 14-carbon chain compounds. The addition of cyanide, which blocks respiration and enhances the recycling pathway, dramatically increases photon yields specifically when this compound or myristic acid is supplied, highlighting the specificity of the recycling system.[4]

Table 1: Effect of Cyanide on Photon Yields in B. harveyi Aldehyde Mutant M17 [4] (Data adapted from Ulitzur & Hastings, 1979. Values represent relative photon yields x 10¹¹)

| Substrate Added | Chain Length | Photon Yield (-CN⁻) | Photon Yield (+CN⁻) | Fold Increase |

| Aldehyde | 8 | 8.0 | 13.0 | 1.6x |

| 10 | 20.0 | 45.0 | 2.3x | |

| 12 | 5.0 | 20.0 | 4.0x | |

| 14 | 9.0 | 600.0 | 66.7x | |

| 16 | 8.0 | 17.0 | 2.1x | |

| Fatty Acid | 14 | 150.0 | 2400.0 | 16.0x |

| None | - | 0.1 | 0.5 | 5.0x |

Enzyme Kinetics

The purification and characterization of the enzymes in the FAR complex have provided key kinetic parameters. The acyl-CoA reductase component (LuxC) from Photobacterium phosphoreum shows a high specificity for NADPH.

Table 2: Kinetic Properties of Acyl-CoA Reductase (LuxC) [9]

| Parameter | Value | Conditions |

| Km for NADPH | 5 µM | Optimal tetradecanoyl-CoA (5-10 µM) |

| Optimal Substrate Conc. | 5-10 µM | Tetradecanoyl-CoA |

| Molecular Weight (Subunit) | 58,000 | SDS-PAGE |

| Molecular Weight (Native) | ~200,000 | Indicates oligomeric structure |

Experimental Methodologies

Studying the role of this compound involves several key experimental techniques, primarily focused on measuring light output and enzyme activity.

Protocol: In Vivo Bacterial Luciferase Assay

This protocol measures the light output from a bacterial culture, which is directly proportional to the activity of the entire bioluminescence pathway, including this compound synthesis.

Materials:

-

Bioluminescent bacterial strain

-

Appropriate liquid growth medium (e.g., SWC)

-

Opaque, sterile 96-well plates (white or black)

-

Plate-reading luminometer

-

Incubator shaker

Procedure:

-

Culture Preparation: Inoculate the bacterial strain into liquid medium and grow overnight in an incubator shaker at the appropriate temperature.

-

Subculturing: Dilute the overnight culture into fresh medium to an optical density (OD₆₀₀) of ~0.05-0.1.

-

Assay Plate Setup: Add 100-200 µL of the subculture into the wells of the opaque 96-well plate. Include wells with sterile medium as a negative control.[10]

-

Incubation: Incubate the plate at the optimal growth temperature. Measurements can be taken at various time points to generate a growth and luminescence curve.

-

Luminescence Measurement: Place the plate in a luminometer.[10] Set the integration time (typically 0.25-1 second per well) and measure the luminescence, expressed in Relative Light Units (RLU).[10]

-

Data Analysis: Correlate the RLU with cell density (OD₆₀₀) to determine the specific luminescence (RLU/OD).

Protocol: Fatty Acid Reductase Activity Assay

This assay directly measures the enzymatic activity responsible for producing this compound. It was developed for extracts of P. phosphoreum.[7]

Materials:

-

Bacterial cell extract

-

[³H]tetradecanoic acid (radiolabeled substrate)

-

Reaction buffer (containing ATP, NADPH, and other necessary cofactors)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel)

-

Scintillation counter and fluid

-

Organic solvents for TLC and extraction (e.g., chloroform, methanol)

Procedure:

-

Cell Extract Preparation: Grow bacterial cells to the desired density, harvest by centrifugation, and lyse the cells (e.g., by sonication or French press) in a suitable buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the cell extract with the reaction buffer containing ATP, NADPH, and [³H]tetradecanoic acid.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 10-30 minutes). The amount of product should be linear with time and extract concentration in this window.[7]

-

Extraction: Stop the reaction and extract the lipids (including the [³H]this compound product) using an organic solvent like chloroform.

-

Chromatography: Spot the extracted lipids onto a TLC plate and develop the plate with an appropriate solvent system to separate the fatty acid, aldehyde, and alcohol.

-

Quantification: Scrape the silica corresponding to the aldehyde spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of this compound produced.

Conclusion

This compound is unequivocally the cornerstone aldehyde substrate in bacterial bioluminescence. Its synthesis is tightly controlled and integrated with the expression of luciferase through the lux operon. The existence of a highly specific recycling pathway underscores its importance and the metabolic efficiency of the luminescent system. For researchers and drug development professionals, understanding the synthesis and regulation of this compound offers potential targets for modulating bacterial light emission, which is widely used as a reporter system in various biological assays. The methodologies and data presented here provide a solid foundation for further investigation into this luminous biological process.

References

- 1. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Bacterial Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Lights off - Role of bioluminescence for the biology of the biocontrol agent Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. Co-induction of fatty acid reductase and luciferase during development of bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lux C, D and E genes of the Vibrio fischeri luminescence operon code for the reductase, transferase, and synthetase enzymes involved in aldehyde biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of the acyl coenzyme A reductase component from a complex responsible for the reduction of fatty acids in bioluminescent bacteria. Properties and acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.igem.wiki [static.igem.wiki]

A Technical Guide to the Natural Sources of Tetradecanal in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, also known as myristaldehyde, is a saturated long-chain fatty aldehyde found across the plant kingdom. As a plant metabolite, it functions as a volatile organic compound (VOC) involved in plant signaling and defense and is a constituent of many essential oils.[1][2][3] This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification. The information is intended to support researchers and professionals in the fields of phytochemistry, drug discovery, and biotechnology in harnessing the potential of this bioactive compound.

Natural Occurrence of this compound in Plants

This compound has been identified in a diverse range of plant species, often as a component of their essential oils. Its concentration can vary significantly based on the species, the specific plant part, and the developmental stage.[4] The compound has been documented in plants such as Coriandrum sativum (Coriander), Trema orientalis, and Azadirachta indica (Neem).[4][5][6]

Quantitative Analysis of this compound in Various Plant Species

The following table summarizes the quantitative data available for this compound content in the essential oils of various plants. The primary method for identification and quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Common Name | Plant Part Analyzed | This compound Content (% of Essential Oil) | Reference(s) |

| Trema orientalis | Charcoal Tree | Leaves | 33.3% | [6] |

| Coriandrum sativum | Coriander | Leaves | 17.86% | [7][8] |

| Scrophularia subaphylla | Aerial Parts | 0.24% | [9] | |

| Hamamelis virginiana | Witch Hazel | Leaf | 0.05% | [10] |

| Citrus sinensis | Sweet Orange | Peel | 0.003% - 0.005% | [10] |

| Cananga odorata | Ylang Ylang | Flower | 0.01% (CO2 Extract) | [10] |

Other notable plant sources where this compound has been identified, though quantitative data is less specific in the provided literature, include:

-

Atalantia species[4]

-

Passiflora foetida (Stinking Passionflower)[4]

-

Eryngium foetidum[1]

-

Crateva adansonii[2]

-

Ginger and Kumquat peel[5]

Biosynthesis and Biological Role

This compound is a plant metabolite derived from the reduction of myristic acid (tetradecanoic acid).[11] This conversion is a key step in fatty acid metabolism. In plants, long-chain aldehydes like this compound are involved in various physiological processes. They can act as signaling molecules in plant defense mechanisms, preparing nearby plants for potential insect attacks.[3] Furthermore, as volatile components, they contribute to the characteristic aroma of the plant and can play a role in attracting pollinators or repelling herbivores.[3][12]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from its fatty acid precursor, myristic acid, is a reductive process. The following diagram illustrates a simplified, putative pathway.

Experimental Protocols: Extraction and Analysis

The isolation and quantification of this compound from plant sources require a systematic workflow, from sample preparation to analytical detection. The most common approach involves the extraction of volatile compounds to yield an essential oil, followed by chromatographic analysis.

General Experimental Workflow

The diagram below outlines the standard procedure for the extraction and analysis of this compound from plant tissues.

Detailed Methodology: Hydro-distillation and GC-MS

This section provides a detailed protocol based on methodologies commonly cited in phytochemical research for essential oil analysis.[7][8][9]

A. Plant Material Preparation:

-

Harvesting: Collect the desired plant part (e.g., leaves, flowers) at the appropriate developmental stage.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-14 days, or until brittle. Alternatively, freeze-drying (lyophilization) can be used to better preserve volatile compounds.

-

Grinding: Mill the dried plant material into a coarse powder using a mechanical grinder.

B. Extraction via Hydro-distillation:

-

Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

-

Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

-

Assemble a Clevenger-type apparatus for distillation.

-

Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more essential oil is collected.

-

Once cooled, carefully collect the oil layer from the condenser arm. The volume is recorded to calculate the yield.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed amber vial at 4°C until analysis.

C. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (e.g., 1 mL).

-

GC Conditions (Example):

-

Instrument: Agilent or Shimadzu GC-MS system.

-

Column: A non-polar capillary column such as HP-5MS or DB-5 (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

-

Injection Volume: 1 µL (splitless or split mode).

-

-

MS Conditions (Example):

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C.

-

-

Compound Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with those of a known standard.

-

Further confirm identity by matching the mass spectrum against established libraries such as NIST or Wiley.

-

Quantify the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.

-

Conclusion

This compound is a widely distributed fatty aldehyde in the plant kingdom, with particularly high concentrations found in the essential oils of species like Trema orientalis and Coriandrum sativum. Its roles in plant defense and signaling make it a compound of interest for agricultural and ecological research. For drug development, essential oils rich in this compound may offer opportunities for novel therapeutic applications. The standardized protocols for hydro-distillation and GC-MS analysis provide a robust framework for researchers to explore and quantify this compound in new plant sources, paving the way for further investigation into its biological activities and potential uses.

References

- 1. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. Frontiers | The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management [frontiersin.org]

- 4. This compound | 124-25-4 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Composition of the essential oil constituents from leaves and stems of Korean Coriandrum sativum and their immunotoxicity activity on the Aedes aegypti L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Terpenoids in the Essential Oil Extracted from the Aerial Parts of Scrophularia Subaphylla Growing in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 124-25-4 [thegoodscentscompany.com]

- 11. Myristyl aldehyde - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathways of Tetradecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, a C14 fatty aldehyde, is a crucial molecule in various biological processes, most notably as a substrate for bacterial luciferase in bioluminescence. Its biosynthesis is intrinsically linked to fatty acid metabolism, primarily involving the reduction of myristic acid or its activated coenzyme A derivative. This technical guide provides a comprehensive overview of the core biosynthesis pathways of this compound, detailing the enzymatic reactions, relevant quantitative data, and experimental protocols for its study. The guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in understanding, quantifying, and manipulating the production of this important biomolecule.

Core Biosynthesis Pathway of this compound

The primary route for this compound biosynthesis involves the reduction of tetradecanoyl-CoA, the activated form of myristic acid. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). The pathway can be summarized in two main steps:

-

Activation of Myristic Acid: Myristic acid, a common 14-carbon saturated fatty acid, is first activated to tetradecanoyl-CoA by a fatty acyl-CoA synthetase (FACS). This reaction requires ATP and coenzyme A (CoA).

-

Reduction of Tetradecanoyl-CoA: The activated fatty acid, tetradecanoyl-CoA, is then reduced to this compound by a fatty acyl-CoA reductase (FAR). This reaction is typically NADPH-dependent.[1][2]

The overall reaction can be depicted as follows:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, also known as myristaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₄H₂₈O.[1] It is a naturally occurring compound found in various plants, such as coriander, and is a key metabolite in certain bacteria.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable data and experimental insights for professionals in research, and drug development.

Physical Properties of this compound

This compound is a colorless to pale yellow solid at room temperature, with a characteristic fatty, orris-like odor.[1] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | [1] |

| Molecular Weight | 212.37 g/mol | [1] |

| Melting Point | 23-30 °C | [1] |

| Boiling Point | 166 °C @ 24 mmHg | [1] |

| Density | 0.8278 g/cm³ | |

| Refractive Index | 1.441 | |

| Solubility | Insoluble in water; soluble in most organic solvents and 80% alcohol.[1] | |

| Appearance | Colorless to pale yellow solid or liquid.[1] | |

| Odor | Fatty, waxy, amber, incense, dry, citrus peel, musk. |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to both oxidation and reduction reactions.

Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, tetradecanoic acid (myristic acid). This reaction can be achieved using various oxidizing agents.

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, 1-tetradecanol.

Stability: this compound is sensitive to air, heat, and light, which can promote oxidation. Therefore, it should be stored in a cool, dark, and inert environment.

Spectral Data

The following table summarizes the key spectral data for the characterization of this compound.

| Spectral Data Type | Key Features | Source |

| Mass Spectrometry (EI-MS) | Major fragments at m/z 82, 67, 68, 44, 56. | [1] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration for an aldehyde. | |

| ¹H NMR Spectroscopy | Aldehydic proton signal (δ ~9.7 ppm), signals for methylene and methyl protons. | [1] |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal (δ ~200 ppm), signals for aliphatic carbons. | [1] |

Experimental Protocols

Detailed methodologies for key experiments related to the physical and chemical properties of this compound are provided below.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[2][3][4][5][6]

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1°C per minute.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point at Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For high-boiling point liquids like this compound, distillation under reduced pressure is employed to prevent decomposition.[7][8][9][10]

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Place a sample of this compound (approximately 5-10 mL) and a boiling chip in the distillation flask.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 24 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard procedure to determine the equilibrium solubility of a substance in a given solvent.[11][12][13][14][15]

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis of this compound by Oxidation of 1-Tetradecanol

Principle: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like Pyridinium Chlorochromate (PCC).[16][17][18][19]

Procedure:

-

In a round-bottom flask, dissolve 1-tetradecanol in an anhydrous solvent such as dichloromethane.

-

Add Pyridinium Chlorochromate (PCC) to the solution while stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.

-

Evaporate the solvent from the filtrate to obtain crude this compound, which can be further purified by column chromatography.

Signaling Pathway and Experimental Workflows

Bacterial Bioluminescence Signaling Pathway

This compound is a key substrate in the light-emitting reaction of bioluminescent bacteria, such as Vibrio fischeri.[20][21][22][23][24] The pathway involves the oxidation of this compound and reduced flavin mononucleotide (FMNH₂) by the enzyme luciferase, resulting in the emission of light.

References

- 1. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. benchchem.com [benchchem.com]

- 17. reddit.com [reddit.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. studylib.net [studylib.net]

- 20. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]

- 23. Control of bioluminescence in Vibrio fischeri by the LuxO signal response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bioluminescence in Vibrio fischeri is controlled by the redox-responsive regulator ArcA - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetradecanal as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, a C14 fatty aldehyde, is a significant plant metabolite involved in a range of biological processes, from serving as a volatile organic compound (VOC) in plant-insect interactions to potentially acting as a signaling molecule in plant defense and stress responses. This technical guide provides an in-depth overview of this compound in the plant kingdom, covering its biosynthesis, physiological roles, and the analytical methods used for its study. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in fields such as agriculture and drug development.

Introduction

This compound, also known as myristaldehyde, is a saturated long-chain fatty aldehyde.[1][2] It is recognized as a plant metabolite found in various species, including coriander (Coriandrum sativum) and fitweed (Eryngium foetidum).[1][2][3] As a volatile organic compound, this compound plays a crucial role in chemical ecology, particularly in mediating interactions between plants and insects. Its presence and concentration can be influenced by the plant's developmental stage and environmental stressors.[4][5] This guide consolidates current knowledge on this compound as a plant metabolite, offering a technical resource for its study and potential applications.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to fatty acid metabolism. The primary precursor for this compound is myristic acid (14:0), a common saturated fatty acid.[6][7] The key enzymatic step involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) derivative.

The proposed biosynthetic pathway for this compound is as follows:

-

De novo fatty acid synthesis in the plastids produces saturated C16 and C18 fatty acids. Through subsequent enzymatic action, myristoyl-ACP (14:0-ACP) is formed.

-

Formation of Myristoyl-CoA: Myristoyl-ACP is converted to myristoyl-CoA.

-

Reduction to this compound: A Fatty Acyl-CoA Reductase (FAR) enzyme catalyzes the reduction of myristoyl-CoA to this compound.[8][9][10] This reaction is dependent on a reducing agent, typically NADPH.[11] Some FARs may produce a fatty alcohol directly, while others, potentially involved in aldehyde biosynthesis, release the aldehyde as the final product.[8][12]

Physiological Roles of this compound

Role in Plant-Insect Interactions

This compound is a significant semiochemical in the communication between plants and insects. It can act as a kairomone, a chemical signal that benefits the receiver, in this case, herbivorous insects, by helping them locate host plants. For example, this compound has been shown to be an attractant for certain pest insects, such as the mirid bugs Apolygus lucorum and Adelphocorissuturalis.

Potential Role in Plant Stress Signaling

Aldehydes, as a class of molecules, are known to be involved in plant responses to both biotic and abiotic stress.[1][2][13] They are generated during lipid peroxidation, a common consequence of oxidative stress.[4] While high concentrations of aldehydes can be toxic, at lower concentrations, they can act as signaling molecules, upregulating defense-related genes and activating antioxidant responses.[1][2][14]

Although a specific signaling pathway for this compound has not been fully elucidated, it is plausible that it follows a general aldehyde signaling cascade. This may involve:

-

Perception: The volatile this compound may be perceived by receptors on the plant cell membrane.

-

Signal Transduction: This perception could trigger a downstream signaling cascade, potentially involving:

-

Calcium Influx: A rapid increase in cytosolic Ca2+ concentration is a common early event in plant defense signaling.[1][15][16]

-

MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that transduce external stimuli into cellular responses, including the activation of defense genes.[17][18][19][20][21]

-

-

Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors and the expression of stress-responsive genes, including those encoding aldehyde dehydrogenases (ALDHs) for detoxification and other defense-related proteins.[7][22][23][24][25]

References

- 1. researchgate.net [researchgate.net]

- 2. archive.aessweb.com [archive.aessweb.com]

- 3. Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 5. scispace.com [scispace.com]

- 6. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. 3.8. Headspace Solid-Phase Microextraction [bio-protocol.org]

- 15. youtube.com [youtube.com]

- 16. Calcium Signalling in Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 18. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 20. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Comparative genomic analysis of the aldehyde dehydrogenase gene superfamily in Arabidopsis thaliana – searching for the functional key to hypoxia tolerance [frontiersin.org]

- 23. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Over-expression of different aldehyde dehydrogenase genes in Arabidopsis thaliana confers tolerance to abiotic stress and protects plants against lipid peroxidation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Myristaldehyde: A Technical Guide to its Discovery, Properties, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristaldehyde, also known as tetradecanal, is a 14-carbon saturated fatty aldehyde with significant roles in biochemistry, particularly as a key substrate in bacterial bioluminescence. Its discovery is intertwined with early investigations into light-emitting bacteria, and it has since been identified in a variety of natural sources, including plants and insects. This technical guide provides a comprehensive overview of the history, physicochemical properties, and key experimental protocols for the synthesis and isolation of myristaldehyde. Furthermore, it details its critical role in the Vibrio fischeri luciferase light emission system, a foundational process in the study of quorum sensing. The quantitative data, detailed methodologies, and pathway visualizations herein serve as a vital resource for professionals in research and drug development exploring the applications of long-chain aldehydes.

Discovery and History

The history of myristaldehyde is not marked by a single event of discovery but is closely linked to the scientific exploration of bacterial bioluminescence. In the late 19th century, researchers like Martinus Beijerinck and Bernhard Fischer began studying light-emitting bacteria.[1] Beijerinck first described Photobacterium fischeri in 1889, a species later renamed Vibrio fischeri.[1] While the general class of aldehydes was first isolated by German chemist Baron Von Liebig in 1835, the specific identification of myristaldehyde as a key component of a biological process came much later.[2]

In the 1960s, a renewed interest in the biochemistry of bioluminescence led to the investigation of the enzymatic components responsible for light production in Vibrio fischeri and Vibrio harveyi.[1] It was through this research that a long-chain fatty aldehyde was identified as a necessary substrate for the luciferase enzyme. Subsequent studies provided strong evidence that myristaldehyde is the primary natural aldehyde utilized in the bioluminescent reaction of these bacteria.[3] In experiments with dim aldehyde mutants of Vibrio harveyi, the addition of exogenous myristaldehyde was shown to stimulate light emission, cementing its crucial role in this biochemical pathway.[3]

Physicochemical Properties

Myristaldehyde is a white to pale yellow solid at room temperature with a characteristic fatty, orris-like odor.[4] Its long hydrocarbon chain renders it insoluble in water but soluble in most organic solvents.[4][5]

Table 1: Quantitative Physicochemical Data for Myristaldehyde

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O | [6] |

| Molar Mass | 212.37 g/mol | [6] |

| Melting Point | 26-36 °C | [4][7] |

| Boiling Point | 166 °C at 24 mmHg | [7] |

| Density | 0.825 - 0.830 g/cm³ at 20°C | [5][7] |

| Refractive Index | 1.438 - 1.445 | [5] |

| Solubility in Water | Insoluble | [5] |

| Flash Point | 121.5 °C | [4] |

Natural Occurrence

Myristaldehyde is found across different biological kingdoms, where it serves various functions.

-

Bacteria: It is most famously produced by bioluminescent bacteria of the Vibrio genus, such as Vibrio fischeri, where it is a substrate for the luciferase enzyme.[3][8]

-

Plants: The compound has been identified as a component of the essential oils of several plants, including coriander (Coriandrum sativum), cucumber (Cucumis sativus), ginger, and kumquat peel.[3][4][5][6]

-

Insects: It has been identified as a pheromone component for the Neotropical brown stink bug, Euschistus heros.[3]

Experimental Protocols

Synthesis of Myristaldehyde via Reduction of Myristic Acid

Myristaldehyde can be industrially prepared through the reduction of its corresponding carboxylic acid, myristic acid.[4][6] This protocol describes a general two-step process: first, the isolation of the precursor myristic acid from a natural source (nutmeg), followed by its reduction to myristaldehyde.

Step 1: Isolation and Hydrolysis of Trimyristin to Myristic Acid

This protocol is adapted from established methods for the saponification of trimyristin, a triglyceride abundant in nutmeg.[8]

-

Materials:

-

Pure Trimyristin (100 g)

-

10% Sodium Hydroxide (NaOH) solution (200 mL)

-

20% Hydrochloric Acid (HCl) (100 mL)

-

Deionized Water

-

2 L Round-bottom flask

-

Steam bath

-

Large beaker

-

Steam-jacketed funnel (optional)

-

-

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask, combine 100 g of pure trimyristin with 200 mL of 10% NaOH solution.[8]

-

Saponification: Heat the mixture on a steam bath for approximately two hours, with frequent agitation, until the trimyristin is fully emulsified. Dilute the mixture with 300 mL of water and continue heating for another 30 minutes until the solution is nearly clear, indicating the completion of saponification.[8]

-

Acidification: While hot, carefully pour the soap solution into a large beaker containing 600 mL of hot water and 100 mL of 20% HCl.[8]

-

Purification of Crude Acid: The myristic acid will separate as an oily layer. Pass a gentle stream of steam into the mixture for about 15 minutes to ensure the complete decomposition of any remaining sodium salt.[9]

-

Isolation and Drying: Allow the mixture to cool completely, permitting the myristic acid to solidify. Collect the solid acid and wash it thoroughly with cold water. The product can be dried by filtering through paper in a steam-jacketed funnel. The typical yield is 84-90 g (89-95% of the theoretical amount).[8]

-

Step 2: Reduction of Myristic Acid to Myristaldehyde

The reduction of carboxylic acids to aldehydes can be achieved using various reducing agents. A common laboratory method involves the use of lithium aluminium hydride (LAH), although this requires careful control to prevent over-reduction to the alcohol.[10] More selective reagents or methods, such as activation followed by reduction with a milder hydride source, are often preferred.[11]

-

Materials:

-

Myristic Acid (from Step 1)

-

Lithium Aluminium Hydride (LiAlH₄) or a suitable selective reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for chromatography

-

-

Procedure (General Outline using a selective reducing agent):

-

Reaction Setup: Dissolve the purified myristic acid in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity.

-

Addition of Reducing Agent: Slowly add a stoichiometric amount of a selective reducing agent (e.g., DIBAL-H) to the cooled solution. The reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water or a saturated solution of Rochelle's salt).

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with dilute acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude myristaldehyde by column chromatography on silica gel to yield the pure product.

-

General Protocol for Isolation from Natural Sources

This protocol outlines a general workflow for the isolation of myristaldehyde from plant material, such as coriander leaves, where it is a component of the essential oil.[3]

-

Materials:

-

Fresh or dried plant material (e.g., coriander leaves)

-

Organic solvent for extraction (e.g., hexane, diethyl ether)

-

Soxhlet apparatus or steam distillation equipment

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

-

Preparative chromatography system (e.g., HPLC)

-

-

Procedure:

-

Extraction: Extract the volatile compounds from the plant material. This can be achieved through solvent extraction using a Soxhlet apparatus or through steam distillation.[3]

-

Concentration: Concentrate the resulting extract or essential oil under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Analysis: Analyze the crude extract using GC-MS to identify the presence and relative abundance of myristaldehyde.

-

Purification: Isolate myristaldehyde from the other components of the extract using a suitable preparative chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase.[3]

-

Characterization: Confirm the identity and purity of the isolated myristaldehyde using spectroscopic methods (e.g., NMR, IR, and MS).

-

Signaling Pathways and Biological Roles

The most well-characterized biological role of myristaldehyde is as a substrate in the bacterial bioluminescence pathway, a process regulated by quorum sensing.[12] It is also an intermediate in fatty acid metabolism.[12]

Bacterial Bioluminescence in Vibrio fischeri

In Vibrio fischeri and other luminous bacteria, light production is catalyzed by the enzyme luciferase, encoded by the lux operon. The reaction involves the oxidation of a long-chain fatty aldehyde (myristaldehyde) and reduced flavin mononucleotide (FMNH₂).[12]

The overall reaction is: FMNH₂ + O₂ + R-CHO → FMN + R-COOH + H₂O + Light (~490 nm) Where R-CHO is myristaldehyde. The aldehyde is generated from myristic acid by a fatty acid reductase complex, encoded by the luxC, luxD, and luxE genes.[13]

Experimental and Logical Workflows

The study and utilization of myristaldehyde involve distinct workflows for its synthesis from precursors and its isolation from natural products.

Conclusion

Myristaldehyde stands as a molecule of historical and ongoing scientific interest. From its foundational role in elucidating the mechanisms of bacterial bioluminescence and quorum sensing to its presence as a natural product in various species, it continues to be a relevant subject of study. The protocols and data presented in this guide offer a technical foundation for researchers and professionals in drug development, facilitating further investigation into the biological activities and potential applications of myristaldehyde and related long-chain fatty aldehydes. Its role in metabolic and signaling pathways suggests that further exploration may uncover novel applications in pharmacology and biotechnology.

References

- 1. Lighting the way: how the Vibrio fischeri model microbe reveals the complexity of Earth’s “simplest” life forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carrementbelle.com [carrementbelle.com]

- 3. This compound | 124-25-4 | Benchchem [benchchem.com]

- 4. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Myristyl aldehyde - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. The Evolution of the Bacterial Luciferase Gene Cassette (lux) as a Real-Time Bioreporter - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetradecanal in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, also known as myristaldehyde, is a 14-carbon saturated fatty aldehyde that serves as a critical intermediate in lipid metabolism.[1][2] As the reduced form of myristic acid (tetradecanoic acid), it sits at a metabolic crossroads, participating in both anabolic and catabolic pathways.[2][3] While historically viewed as a simple metabolic intermediate, emerging evidence suggests that this compound and other long-chain fatty aldehydes may also function as signaling molecules, influencing a variety of cellular processes.[4][5] This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, including its biochemical pathways, regulatory mechanisms, and potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development.

Core Concepts: Biosynthesis, Metabolism, and Signaling Roles of this compound

This compound is intrinsically linked to fatty acid metabolism, serving as a key node between fatty acyl-CoA and fatty acid pools. Its cellular concentration is tightly regulated by the coordinated action of biosynthetic and catabolic enzymes.

Biosynthesis of this compound

The primary route for this compound biosynthesis is the reduction of its corresponding fatty acyl-CoA, tetradecanoyl-CoA (also known as myristoyl-CoA).[4][6] This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[7] In mammals, two main FAR enzymes, FAR1 and FAR2, have been identified.[7] These enzymes are localized to the peroxisome and utilize NADPH as a cofactor to reduce the fatty acyl-CoA to a fatty aldehyde.[7]

While detailed kinetic data for FARs with tetradecanoyl-CoA as a specific substrate are limited, studies on their substrate specificity have shown a preference for C16 and C18 saturated and unsaturated fatty acids.[7] However, activity with C14 fatty acyl-CoAs has been observed, suggesting that tetradecanoyl-CoA is a viable substrate for these enzymes.[8]

Metabolism of this compound

The primary metabolic fate of this compound is its oxidation to myristic acid. This reaction is catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[5][9] FALDH is a microsomal enzyme that exhibits a preference for long-chain fatty aldehydes (C14-C18).[5] This oxidation is a critical detoxification step, as the accumulation of reactive fatty aldehydes can be cytotoxic.[5]

The expression of the ALDH3A2 gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor in lipid metabolism.[10] This suggests a feedback mechanism where the products of fatty acid metabolism can influence the clearance of their aldehyde precursors.

Myristic acid, the product of this compound oxidation, can then enter various metabolic pathways. It can be activated to myristoyl-CoA and undergo β-oxidation for energy production, be elongated to form longer-chain fatty acids, or be incorporated into complex lipids such as triglycerides and phospholipids.[1][11]

Signaling Roles of this compound and Other Fatty Aldehydes

Beyond their role as metabolic intermediates, there is growing evidence that long-chain fatty aldehydes, including this compound, can function as signaling molecules.[4][5] They have been shown to modulate several key cellular processes:

-

Apoptosis: At micromolar concentrations, long-chain fatty aldehydes can induce apoptosis in various cell types.[5] This may be mediated through the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4]

-

Cytoskeletal Organization: Fatty aldehydes have been observed to cause changes in cell morphology, including cell rounding and detachment, suggesting an impact on the cytoskeleton.[4]

-

Protein Kinase C (PKC) Activation: While not directly shown for this compound, structurally related phorbol esters like 12-O-tetradecanoylphorbol 13-acetate (TPA) are potent activators of PKC.[1][4][10] Activation of PKC can, in turn, influence a wide range of downstream signaling cascades, including the MAPK pathways.[1]

The precise mechanisms by which this compound exerts these signaling effects are still under investigation, but it is plausible that its reactive aldehyde group allows it to form adducts with proteins and other macromolecules, thereby altering their function.[4]

Quantitative Data on this compound and Myristic Acid Metabolism

The following tables summarize quantitative data from studies on the metabolism of myristic acid, the oxidized product of this compound. This data provides insights into the metabolic fate of the carbon skeleton derived from this compound.

| Parameter | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Reference |

| Cellular Uptake (4h) | 86.9 ± 0.9% | 68.3 ± 5.7% | [1] |

| Incorporation into Cellular Lipids (4h) | 33.4 ± 2.8% | 34.9 ± 9.3% | [1] |

| Incorporation into Cellular Triglycerides (30 min) | 7.4 ± 0.9% | 3.6 ± 1.9% | [1] |

| β-Oxidation (4h) | 14.9 ± 2.2% | 2.3 ± 0.6% | [1] |

| Chain Elongation (12h) | 12.2 ± 0.8% (to Palmitic Acid) | 5.1 ± 1.3% (to Stearic Acid) | [1] |

Table 1: Comparative Metabolism of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes. Data represents the percentage of initial radiolabeled fatty acid metabolized.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in lipid metabolism.

Protocol 1: Measurement of Fatty Aldehyde Dehydrogenase (FALDH) Activity

This protocol is adapted from methods using fluorescently labeled substrates to measure FALDH activity in cell lysates.

Materials:

-

Cell lysate

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA

-

Substrate: 7-methoxy-1-naphthaldehyde (MONAL-71)

-

Co-substrate: NAD+

-

Fluorometer

Procedure:

-

Prepare cell lysates by homogenizing cells or tissues in an appropriate buffer.

-

Dilute the cell lysate in the Assay Buffer to a final protein concentration of 0.1-2 mg/mL in the cuvette.

-

To a fluorometer cuvette, add the diluted cell lysate.

-

Add the substrate, MONAL-71, to a final concentration of 4-5 µM.

-

Initiate the reaction by adding NAD+ to a final concentration of 100 µM.

-

Immediately measure the increase in fluorescence over time at an excitation wavelength of 320 nm and an emission wavelength of 460 nm.

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

-

Use a purified reaction product (7-methoxy-1-naphthoic acid) at a known concentration as an internal standard to determine the absolute reaction rate.

-

Express FALDH activity as nmol of product formed per minute per mg of protein.[12]

Protocol 2: Lipidomics Analysis of this compound-Treated Cells

This protocol provides a general workflow for analyzing changes in the lipidome of cultured cells after treatment with this compound, using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cells

-

This compound

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for different lipid classes

-

LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle-only control.

-

Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells into a solvent mixture (e.g., chloroform:methanol 2:1, v/v).

-

Add internal standards for the lipid classes of interest.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

-

Inject the sample onto a suitable LC column (e.g., C18 reversed-phase) for separation of lipid species.

-

Perform mass spectrometric analysis using either targeted (e.g., multiple reaction monitoring) or untargeted (e.g., full scan) methods to identify and quantify different lipid species.[11][13][14]

-

-

Data Analysis:

-

Process the raw LC-MS data using appropriate software to identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.

-

Normalize the data to the internal standards.

-

Perform statistical analysis to identify significant changes in lipid levels between this compound-treated and control cells.

-

Protocol 3: Measurement of Fatty Acyl-CoA Reductase (FAR) Activity

This protocol describes a method to measure FAR activity in cell lysates using a radiolabeled substrate.

Materials:

-

Cell lysate (from cells overexpressing the FAR enzyme of interest)

-

Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4

-

Substrate: [1-14C]Tetradecanoyl-CoA

-

Cofactor: NADPH

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare cell lysates from cells expressing the FAR enzyme.

-

In a reaction tube, combine the cell lysate with the Assay Buffer.

-

Add NADPH to a final concentration of 1 mM.

-

Initiate the reaction by adding [1-14C]Tetradecanoyl-CoA to a final concentration of 10-50 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the lipids with an organic solvent (e.g., hexane). The product, [1-14C]this compound, will partition into the organic phase, while the unreacted [1-14C]Tetradecanoyl-CoA will remain in the aqueous phase.

-

Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

Express FAR activity as nmol of product formed per minute per mg of protein.

Visualizing the Role of this compound in Lipid Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathway of this compound.

Caption: Potential signaling roles of this compound.

Caption: Experimental workflow for lipidomics analysis.

Conclusion

This compound is a multifaceted molecule with a significant role in lipid metabolism. It serves as a key intermediate in the conversion of fatty acyl-CoAs to fatty acids and is implicated in broader cellular signaling pathways. Understanding the enzymes that regulate its synthesis and degradation, as well as its downstream effects on lipid profiles and cellular processes, is crucial for elucidating its role in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the potential of this compound and its metabolic pathways as targets for therapeutic intervention in metabolic and other diseases. The continued development of advanced analytical techniques, such as lipidomics, will undoubtedly shed more light on the intricate roles of this and other fatty aldehydes in cellular physiology and pathology.

References

- 1. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topogenesis and Homeostasis of Fatty Acyl-CoA Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Protein kinase C activation by 12-O-tetradecanoylphorbol 13-acetate modulates messenger ribonucleic acid levels for two of the regulatory subunits of 3',5'-cyclic adenosine monophosphate-dependent protein kinases (RII beta and RI alpha) via multiple and distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database: Tetradecanoyl-CoA (PAMDB000409) [pseudomonas.umaryland.edu]

- 7. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase C activation by 12-0-tetradecanoylphorbol 13-acetate in CG-4 line oligodendrocytes stimulates turnover of choline and ethanolamine phospholipids by phospholipase D and induces rapid process contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integration of Lipidomics and Transcriptomics Reveals Reprogramming of the Lipid Metabolism and Composition in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Myristyl Aldehyde (Tetradecanal) as a Pheromone Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl aldehyde, systematically known as tetradecanal, is a saturated fatty aldehyde that plays a crucial role as a minor but significant component in the sex pheromone blends of several insect species, particularly within the Lepidoptera order. While often overshadowed by more abundant unsaturated aldehydes and acetates, the presence and precise ratio of myristyl aldehyde can be critical for eliciting specific up-close courtship and mating behaviors in males. This technical guide provides an in-depth overview of the biosynthesis, signaling, and experimental analysis of myristyl aldehyde as a pheromone component, with a focus on the well-studied tobacco budworm moth, Heliothis virescens.

Biosynthesis of Myristyl Aldehyde in Moths

The biosynthesis of myristyl aldehyde in moths is believed to follow the general pathway for Type I sex pheromones, which originates from fatty acid metabolism. This process is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] The proposed pathway involves the de novo synthesis of palmitic acid (a C16 fatty acid), followed by a cycle of chain shortening to produce myristic acid (a C14 fatty acid). Subsequent reduction and oxidation steps yield myristyl aldehyde.

While the specific enzymes for each step in myristyl aldehyde synthesis are not fully elucidated, the general enzymatic classes involved are well-established. For unsaturated pheromone components in Heliothis virescens, a Δ11-desaturase is a key enzyme.[2] It is plausible that a similar, yet-to-be-identified, enzymatic machinery is responsible for the production of saturated aldehydes like myristyl aldehyde.

Proposed biosynthetic pathway of myristyl aldehyde in moths.

Olfactory Signaling of Myristyl Aldehyde

The perception of myristyl aldehyde, like other pheromone components, begins at the insect's antenna. The process involves a series of steps from the initial binding of the molecule to its final integration in the brain, leading to a behavioral response.

Volatile myristyl aldehyde molecules enter the sensillar lymph through pores in the cuticle of the olfactory sensilla.[3] Within the lymph, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic aldehyde and transport it to the olfactory receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[4] Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a specific OR subunit and a highly conserved co-receptor (Orco).[5][6] The binding of myristyl aldehyde to its specific OR subunit is thought to induce a conformational change, opening the ion channel and leading to the depolarization of the ORN.[7] This generates an action potential that travels down the axon of the ORN to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response.

Olfactory signaling pathway for myristyl aldehyde perception.

Quantitative Data

Myristyl aldehyde is typically a minor component in the pheromone blends of moths. In Heliothis virescens, it constitutes a small but vital percentage of the overall aldehyde composition.

| Pheromone Component | Mean Percentage in Volatiles (%) |

| This compound (Myristyl Aldehyde) | 13.0 [8] |

| (Z)-9-tetradecenal | 18.1[8] |

| Hexadecanal | 7.3[8] |

| (Z)-7-hexadecenal | 0.6[8] |

| (Z)-9-hexadecenal | 1.0[8] |

| (Z)-11-hexadecenal | 60.0[8] |

Table 1: Composition of the volatile sex pheromone of Heliothis virescens females.

The behavioral significance of myristyl aldehyde is demonstrated in bioassays where its removal from the synthetic blend affects specific male reproductive behaviors.